molecular formula C10H16N4O B1469953 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine CAS No. 1493350-20-1

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine

Cat. No.: B1469953
CAS No.: 1493350-20-1
M. Wt: 208.26 g/mol
InChI Key: NTZHFLPLSCSVIC-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. It features an aminopyrimidine core, a privileged scaffold in the design of kinase-targeted therapeutic agents . The compound's structure incorporates a 2,6-dimethylmorpholino substituent, which can influence its physicochemical properties and binding interactions with biological targets. The broader class of aminopyrimidine derivatives has been extensively investigated for its anti-cancer properties. Research indicates that small molecules bearing the aminopyrimidine structure can function as potent inhibitors of key kinases involved in cell proliferation and survival . For instance, recent studies utilizing a scaffold hopping strategy have identified novel, highly potent PLK4 inhibitors with an aminopyrimidine core, demonstrating excellent antiproliferative activity against cancer cell lines in vitro . The primary research application of this compound is as a key intermediate or building block for the synthesis of more complex molecules for biological evaluation. Its structure offers vectors for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize potency, selectivity, and drug-like properties. When handling this compound, appropriate safety protocols must be followed. It is intended for use by qualified laboratory personnel only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZHFLPLSCSVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine Derivatives

One efficient approach to prepare 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine involves nucleophilic aromatic substitution (S_NAr) on appropriately substituted pyrimidine precursors. This method typically uses a chloro-substituted pyrimidine derivative as the electrophilic substrate and 2,6-dimethylmorpholine as the nucleophile.

  • Procedure :

    • The chloro-substituted pyrimidine (e.g., 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile) is reacted with 2 equivalents of cis-2,6-dimethylmorpholine in a high boiling solvent such as polyethylene glycol 400 (PEG 400).
    • The reaction is performed at elevated temperature (~120 °C) to ensure solubility and reaction completion within a short time (around 5 minutes).
    • After reaction completion, the mixture is cooled, extracted with dichloromethane (DCM) and water, and the organic phase is dried and concentrated to yield the product as a solid.
  • Outcome :

    • This method yields the corresponding 4-amino substituted pyrimidine derivative with high efficiency (up to 95% yield).
    • The product is characterized by standard techniques such as ^1H-NMR confirming the substitution pattern.
  • Advantages :

    • Rapid reaction time.
    • High yield and purity.
    • Avoids the need for additional base due to PEG 400 solvent properties.
Parameter Details
Starting material 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile
Nucleophile cis-2,6-dimethylmorpholine (2 equiv.)
Solvent PEG 400
Temperature 120 °C
Reaction time 5 minutes
Yield 95%
Work-up Extraction with DCM and water, drying

This method is described in detail in the context of nitrogen-containing fused heterocycles and can be adapted for this compound synthesis.

Cyclization and Functionalization Routes for Pyrimidine Derivatives

Another approach, although more general for pyrimidine derivatives, involves the cyclization of precursors such as cyanoacetate and urea to form amino-substituted pyrimidines, followed by functional group modifications.

  • Stepwise Method :

    • Cyclization Reaction :

      • Sodium metal is dissolved in an alcohol solvent (absolute methanol or ethanol).
      • Cyanoacetate (methyl or ethyl) is added dropwise, followed by urea, and the mixture is refluxed at 65–80 °C for 3–4 hours.
      • The product 4-amino-2,6(1H,3H)-pyrimidinedione is isolated by filtration and neutralization.
    • Methylation Reaction :

      • The pyrimidinedione intermediate is reacted with a methylating agent (dimethyl sulfate or dimethyl carbonate) in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (tetrabutylammonium bromide) in solvents like toluene, DMF, or pyridine.
      • The reaction is maintained at 60–80 °C for 8–10 hours.
      • After work-up, 4-amino-2,6-dimethoxypyrimidine is obtained.
  • Relevance :

    • While this method is primarily for 4-amino-2,6-dimethoxypyrimidine, similar cyclization and substitution strategies can be adapted for the preparation of this compound by replacing the methoxy groups with the dimethylmorpholino substituent via nucleophilic substitution or amination steps.
Step Reagents/Conditions Product/Intermediate
Cyclization Sodium metal + MeOH/EtOH, cyanoacetate, urea, reflux 65–80 °C, 3–4 h 4-amino-2,6-pyrimidinedione
Methylation Solid base (NaOH/KOH), phase transfer catalyst, dimethyl sulfate, 60–80 °C, 8–10 h 4-amino-2,6-dimethoxypyrimidine

This green and efficient process reduces hazardous reagents and simplifies the synthesis, providing a potential industrial route adaptable for morpholino-substituted pyrimidines.

Catalytic and Solvent-Free Synthetic Approaches

Recent advances have explored environmentally benign catalysts and solvent-free conditions for pyrimidine derivative synthesis, which may be applicable to this compound.

  • Catalyst : Tetrabutylammonium hexatungstate [TBA]2[W6O_19]
  • Method : One-pot multi-component reactions under solvent-free conditions, promoting efficient cyclization and substitution reactions.
  • Advantages :
    • Environmentally friendly, reusable catalyst.
    • Avoids use of volatile organic solvents.
    • Potential for high yields and simplified purification.

Although this method is demonstrated for pyrano[2,3-d]pyrimidine derivatives, the catalytic system's efficiency suggests applicability to morpholino-pyrimidine synthesis by modifying the nucleophilic amine component and starting materials.

Summary Table of Preparation Methods

Method Key Features Reaction Conditions Yield (%) Comments
Nucleophilic Aromatic Substitution (PEG 400 solvent) Direct substitution of chloro-pyrimidine with 2,6-dimethylmorpholine 120 °C, 5 min, PEG 400 solvent 95 Fast, high yield, simple work-up
Cyclization + Methylation Two-step: cyclization of cyanoacetate and urea, then methylation Reflux 65–80 °C (3–4 h); methylation 60–80 °C (8–10 h) Not specified Green method, adaptable for morpholino substitution
Catalytic Solvent-Free Synthesis Use of tetrabutylammonium hexatungstate catalyst, solvent-free Ambient to moderate heat, one-pot High Eco-friendly, reusable catalyst, potential for scale-up

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Phenylboronic acid, triphenylphosphine, and palladium acetate in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Biological Applications

1. Kinase Inhibition:
6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is primarily studied for its ability to inhibit multiple kinases involved in cancer progression. Kinases play a vital role in cellular signaling pathways, and their dysregulation can lead to tumorigenesis. The compound's interaction with specific kinases makes it a valuable candidate for developing targeted cancer therapies .

2. Research Tool:
In addition to therapeutic applications, this compound serves as a research tool to study kinase functions and interactions within cellular pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to measure binding affinities and kinetics, providing insights into its mechanism of action.

Medicinal Chemistry

1. Drug Development:
Due to its biological activity, this compound is explored for developing new pharmaceuticals targeting diseases where kinase signaling is disrupted. Its unique morpholino substitution may enhance selectivity and potency compared to other kinase inhibitors .

2. Case Studies:
Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Diffuse Large B-cell Lymphoma (DLBCL): Research indicates that compounds similar to this compound can target the BCL6 protein, a transcriptional repressor implicated in DLBCL. These inhibitors have shown promise in reducing BCL6 levels in xenograft mouse models .
  • Other Cancer Types: Ongoing investigations assess its potential against various cancers by evaluating its effects on tumor growth and survival rates in animal models.

Industrial Applications

1. Synthesis of Complex Molecules:
In industrial settings, this compound serves as a building block for synthesizing more complex chemical entities. Its versatility allows chemists to modify its structure to create derivatives with enhanced properties .

2. Material Development:
The compound's properties are also being explored for developing new materials in pharmaceuticals and biochemistry. Its stability and reactivity make it suitable for applications where robust performance is required.

Summary Table of Applications

Application Area Details
Biological Activity Multikinase inhibition; potential cancer treatment
Research Tool Used to study kinase interactions; binding affinity assays
Drug Development Targeting diseases with dysregulated kinase signaling
Industrial Use Building block for complex syntheses; material development

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The 2,6-dimethylmorpholino group in the target compound introduces greater steric hindrance than unsubstituted morpholino or thiomorpholino groups, which may reduce off-target interactions .

Substituted Pyrimidin-amines with Aromatic/Functional Groups

Compound Name Substituents Molecular Weight (g/mol) Biological Relevance Reference
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine 4-morpholinophenyl, 6-phenyl, 2-NH₂ 347.43 Demonstrated antibacterial/antifungal activity; IR/NMR confirmed planar aromatic interactions .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine Complex aryl substitutions 429.51 Crystallographic data shows intramolecular N–H⋯N hydrogen bonding; dihedral angles influence conformational stability .
6-Chloro-N-methylpyrimidin-4-amine 6-Cl, 4-NHCH₃ 143.59 Chlorine substitution enhances electrophilicity, useful as a synthetic intermediate .

Key Observations :

  • Aromatic substituents (e.g., phenyl, fluorophenyl) enhance π-π stacking interactions with biological targets, critical for kinase inhibition .
  • Chlorinated derivatives like 6-chloro-N-methylpyrimidin-4-amine are reactive intermediates but may exhibit toxicity due to electrophilic Cl .

Pyrrolopyrimidine-based Analogues

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
(R)-N-(1-Phenylethyl)-6-(2-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 6-(2-CF₃O-phenyl), pyrrolopyrimidine core 388.37 EGFR inhibitor; high potency (IC₅₀ < 10 nM) but moderate metabolic stability .
(R)-6-(2,6-Dimethoxyphenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 6-(2,6-dimethoxyphenyl) 390.43 Improved solubility due to methoxy groups; retained EGFR affinity .

Key Observations :

  • Pyrrolopyrimidine cores (vs. pyrimidine) enhance planar rigidity, improving target binding but reducing synthetic accessibility .
  • Methoxy and trifluoromethoxy groups balance potency and solubility, a trade-off absent in the dimethylmorpholino-substituted pyrimidine .

Structural and Functional Insights

  • Crystal Packing: Morpholino substituents may influence π-π stacking and C–H⋯F interactions, as seen in related structures .
  • Metabolic Stability: The dimethylmorpholino group likely resists oxidative metabolism better than thiomorpholino or unsubstituted morpholino groups .

Biological Activity

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_{4} with a molecular weight of approximately 204.27 g/mol. The compound features a pyrimidine ring substituted with a morpholine group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically, it has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating mitochondrial pathways and causing cell cycle arrest at the G2/M phase .
  • In Vitro Studies : In assays against nasopharyngeal carcinoma cell lines (SUNE1), it exhibited antiproliferative effects comparable to established chemotherapeutics like cisplatin but with reduced nephrotoxicity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

  • Phosphodiesterase Inhibition : It has been noted for its inhibitory effects on phosphodiesterase enzymes, which play a critical role in cellular signaling pathways related to inflammation and cancer progression . This inhibition can lead to increased levels of cyclic AMP, potentially reversing inflammatory responses.
  • Target Specificity : The selectivity of the compound towards specific phosphodiesterase isoforms has been characterized, indicating its potential for targeted therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

ParameterValue
Oral BioavailabilityModerate
Half-lifeApproximately 3 hours
MetabolismPrimarily hepatic
ExcretionRenal

These parameters suggest that while the compound is metabolized effectively, its renal clearance may require monitoring in therapeutic settings.

Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound:

  • Study on Nasopharyngeal Carcinoma :
    • Objective : Evaluate antiproliferative effects.
    • Findings : The compound demonstrated significant inhibition of tumor growth in vitro with minimal toxicity compared to standard treatments .
  • PDE Inhibition Study :
    • Objective : Assess the impact on inflammatory pathways.
    • Findings : It effectively reduced eosinophilic infiltration in lung tissues in animal models, showcasing its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling morpholine derivatives with pyrimidine precursors. For example, analogous compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines are synthesized via nucleophilic substitution or condensation reactions . Key factors influencing yield include solvent choice (e.g., polar aprotic solvents like DMF), temperature (80–120°C), and catalyst selection (e.g., LiAlH₄ for reduction steps). Optimization can employ Design of Experiments (DoE) to minimize trial-and-error, such as varying molar ratios, time, and temperature systematically .
  • Table 1 : Example Reaction Parameters from Analogous Syntheses

PrecursorSolventCatalystTemp (°C)Yield (%)Reference
4-ChloropyrimidineDMFLiAlH₄10072
Morpholine derivativeTHFPd(OAc)₂8065

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. For example, in similar morpholino-pyrimidine derivatives, ¹H NMR signals at δ 3.33–3.38 ppm (N(CH₂)₂) and 5.23 ppm (NH₂) confirm substituent integration, while ¹³C NMR peaks at ~164 ppm indicate pyrimidine ring carbons . IR absorption bands near 3355 cm⁻¹ (N-H stretch) and 1661 cm⁻¹ (C=N) further validate functional groups . Mass spectrometry (HRMS) and elemental analysis are recommended for molecular weight and purity verification.

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations. For instance, ICReDD’s approach combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects, steric hindrance) . Computational tools like Gaussian or ORCA simulate intermediates, while machine learning models prioritize reaction parameters (e.g., temperature, pH) for high-yield protocols .

Q. What strategies resolve contradictory data in spectral analyses of morpholino-pyrimidine derivatives?

  • Answer : Cross-validation using complementary techniques is essential. For example:

  • Scenario : Overlapping ¹H NMR signals (e.g., aromatic protons merging with H-5 in pyrimidine).
  • Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping peaks . Compare experimental IR data with computational vibrational spectra (e.g., using VEDA software) to confirm functional groups . If discrepancies persist, repeat synthesis with isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Answer : Full or fractional factorial designs evaluate multiple variables (e.g., temperature, catalyst loading, solvent ratio) efficiently. For example, a 2³ factorial design might test:

  • Variables : Temperature (80°C vs. 120°C), catalyst (LiAlH₄ vs. Pd(OAc)₂), solvent (DMF vs. THF).
  • Response : Yield (%) and purity (HPLC).
    Statistical analysis (ANOVA) identifies significant factors and interactions, reducing the number of experiments by 50–70% while maintaining robustness .
    • Table 2 : Hypothetical Factorial Design Matrix
RunTemp (°C)CatalystSolventYield (%)
180LiAlH₄DMF68
2120Pd(OAc)₂THF72
380Pd(OAc)₂DMF58

Q. What role do heterogeneous reaction conditions play in improving the scalability of this compound synthesis?

  • Answer : Solid-supported catalysts (e.g., silica-immobilized morpholine) enhance recyclability and reduce purification steps. For example, membrane separation technologies (e.g., nanofiltration) isolate products from unreacted precursors, improving yield (>85%) and reducing solvent waste . Continuous-flow reactors enable precise control of residence time and mixing, critical for scaling lab-scale protocols .

Methodological Considerations

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to track raw spectral data and experimental conditions, ensuring reproducibility .
  • Safety Protocols : Adhere to institutional chemical hygiene plans, especially when handling morpholine derivatives (flammable, corrosive) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,6-Dimethylmorpholino)pyrimidin-4-amine
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6-(2,6-Dimethylmorpholino)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.